![molecular formula C23H23N5O3 B15029452 6-imino-7-(2-methoxyethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 371222-17-2](/img/structure/B15029452.png)
6-imino-7-(2-methoxyethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-7-(2-methoxyethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 6-imino-7-(2-methoxyethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common method is the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals. These radicals then undergo intramolecular cyclization with adjacent (hetero)arenes to form the desired tricyclic structure . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-imino-7-(2-methoxyethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar compounds include other tricyclic structures with different substituents. For example:
- 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol.
- Indole-fused polycyclic compounds generated from iminyl radicals . The uniqueness of 6-imino-7-(2-methoxyethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific substituents and the resulting properties, which may offer advantages in certain applications.
Biological Activity
The compound 6-imino-7-(2-methoxyethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H23N5O3 with a molecular weight of approximately 369.4 g/mol. The structure includes an imino group and various alkyl substituents that enhance its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C23H23N5O3 |
Molecular Weight | 369.4 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tricyclic structure allows it to fit into certain biological receptors, modulating their activity through:
- Receptor Binding : The compound may bind to various receptors influencing cellular signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes.
Biological Activity
Research indicates that this compound exhibits notable biological activities including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Cytotoxic Effects : The compound has shown cytotoxic effects in cancer cell lines, indicating possible anti-cancer properties.
- Anti-inflammatory Properties : It may reduce inflammation through modulation of inflammatory mediators.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A recent investigation demonstrated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria in vitro.
- Cytotoxicity Assessment : In a study evaluating its effects on human cancer cell lines (e.g., A549 lung cancer cells), the compound displayed dose-dependent cytotoxicity with IC50 values comparable to standard chemotherapeutic agents.
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against multiple bacterial strains |
Cytotoxicity in Cancer Cells | Significant cell death in A549 and MCF7 cells |
Mechanism of Action | Possible inhibition of specific kinases |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Electrochemical Decarboxylation : Initial steps may include the electrochemical decarboxylation of α-imino-oxy acids.
- Intramolecular Cyclization : Following the generation of iminyl radicals, intramolecular cyclization occurs with adjacent (hetero)arenes to form the desired tricyclic structure.
Properties
CAS No. |
371222-17-2 |
---|---|
Molecular Formula |
C23H23N5O3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-imino-7-(2-methoxyethyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-31-14-13-28-20(24)17(22(29)25-11-10-16-7-3-2-4-8-16)15-18-21(28)26-19-9-5-6-12-27(19)23(18)30/h2-9,12,15,24H,10-11,13-14H2,1H3,(H,25,29) |
InChI Key |
RTZAPIUQWNTXDM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
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